molecular formula C10H7NO3S B1373631 3-(1,3-Thiazol-2-yloxy)benzoic acid CAS No. 1247625-79-1

3-(1,3-Thiazol-2-yloxy)benzoic acid

Cat. No.: B1373631
CAS No.: 1247625-79-1
M. Wt: 221.23 g/mol
InChI Key: MLQUPWHFFILBPO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thiazole derivatives, which include 3-(1,3-thiazol-2-yloxy)benzoic acid, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of this compound with its targets would depend on the chemical structure of the compound and the nature of the target .

Biochemical Pathways

Given the broad range of biological activities exhibited by thiazole derivatives, it can be inferred that this compound may affect multiple pathways . These could include pathways involved in inflammation, pain perception, microbial growth, and cancer progression, among others .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and permeability, as well as the presence of transporters and metabolic enzymes .

Result of Action

These could include changes in enzyme activity, alterations in signal transduction, modulation of gene expression, and effects on cell growth and survival .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting . For example, the compound’s stability could be affected by exposure to light, heat, or certain chemicals .

Biochemical Analysis

Biochemical Properties

3-(1,3-Thiazol-2-yloxy)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin and leptin signaling pathways . By inhibiting PTP1B, this compound can modulate these pathways, potentially offering therapeutic benefits for conditions such as diabetes and obesity . Additionally, this compound has shown interactions with other proteins involved in cellular signaling and metabolic processes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PTP1B by this compound can enhance insulin sensitivity and glucose uptake in cells, which is beneficial for managing diabetes . Moreover, this compound has been observed to affect the expression of genes involved in metabolic pathways, further influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of PTP1B, inhibiting its enzymatic activity . This inhibition leads to the activation of insulin and leptin signaling pathways, resulting in improved glucose homeostasis and reduced insulin resistance . Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation, potentially reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular function, particularly in the context of metabolic regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to improve insulin sensitivity and glucose tolerance without causing significant adverse effects . At higher doses, potential toxic effects may arise, including hepatotoxicity and gastrointestinal disturbances . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose and lipid metabolism . By inhibiting PTP1B, the compound enhances insulin signaling, promoting glucose uptake and utilization in cells . Additionally, this compound may influence lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and oxidation . These effects contribute to its potential as a therapeutic agent for metabolic disorders .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported across cell membranes via specific transporters or passive diffusion . Once inside the cells, it may bind to intracellular proteins or accumulate in specific cellular compartments . The distribution of this compound within tissues can influence its overall efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular proteins and other biomolecules . The subcellular localization of this compound can influence its ability to modulate specific cellular processes and pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-2-yloxy)benzoic acid typically involves the condensation of 2-aminobenzenethiol with aromatic acid chloride compounds at room temperature . This reaction is facilitated by the presence of a catalyst, such as 1-butylimidazole tetrafluoroborate ionic liquid . The reaction conditions are mild, making it an efficient method for producing this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Properties

IUPAC Name

3-(1,3-thiazol-2-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-9(13)7-2-1-3-8(6-7)14-10-11-4-5-15-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQUPWHFFILBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247625-79-1
Record name 3-(1,3-thiazol-2-yloxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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